molecular formula C16H16F4N2O3S B10900690 2,2,3,3-Tetrafluoropropyl 5-[(7-methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate

2,2,3,3-Tetrafluoropropyl 5-[(7-methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate

Cat. No.: B10900690
M. Wt: 392.4 g/mol
InChI Key: QYVYZYBECPQYTE-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl 5-[(7-methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoropropyl 5-[(7-methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate typically involves multiple steps:

    Formation of the Benzothiazole Intermediate: The initial step involves the synthesis of the 7-methyl-1,3-benzothiazole intermediate. This can be achieved through the cyclization of 2-aminothiophenol with methyl-substituted carboxylic acids under acidic conditions.

    Attachment of the Tetrafluoropropyl Group: The tetrafluoropropyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable tetrafluoropropyl halide with the benzothiazole intermediate in the presence of a base such as potassium carbonate.

    Formation of the Final Product: The final step involves the esterification of the intermediate with 5-oxopentanoic acid. This can be carried out using standard esterification techniques, such as the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoropropyl 5-[(7-methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the tetrafluoropropyl group, where nucleophiles such as amines or thiols replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, bases like potassium carbonate (K2CO3)

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities

    Reduction: Alcohol derivatives

    Substitution: Substituted products with nucleophiles replacing fluorine atoms

Scientific Research Applications

2,2,3,3-Tetrafluoropropyl 5-[(7-methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzothiazole moiety, which can exhibit fluorescence.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoropropyl 5-[(7-methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways.

    Pathways Involved: The benzothiazole moiety can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the fluorinated groups can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetrafluoropropyl methacrylate: Another fluorinated compound used in polymer synthesis.

    1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether: A fluorinated ether with applications in organic synthesis.

Uniqueness

2,2,3,3-Tetrafluoropropyl 5-[(7-methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate is unique due to the combination of the tetrafluoropropyl group and the benzothiazole moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16F4N2O3S

Molecular Weight

392.4 g/mol

IUPAC Name

2,2,3,3-tetrafluoropropyl 5-[(7-methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate

InChI

InChI=1S/C16H16F4N2O3S/c1-9-4-2-5-10-13(9)26-15(21-10)22-11(23)6-3-7-12(24)25-8-16(19,20)14(17)18/h2,4-5,14H,3,6-8H2,1H3,(H,21,22,23)

InChI Key

QYVYZYBECPQYTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(S2)NC(=O)CCCC(=O)OCC(C(F)F)(F)F

Origin of Product

United States

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